molecular formula C16H14O2 B8816352 4-Methoxychalcone

4-Methoxychalcone

Cat. No.: B8816352
M. Wt: 238.28 g/mol
InChI Key: XUFXKBJMCRJATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl p-methoxystyryl ketone is a natural product found in Ficus lyrata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

XUFXKBJMCRJATM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

melting_point

79.0 °C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility and Handling of 4-Methoxychalcone (CAS 959-33-1)

[1]

Executive Summary

4-Methoxychalcone (4-MC) is a lipophilic flavonoid precursor widely utilized in drug discovery for its anti-inflammatory, antitumor, and antioxidant properties.[1][2] Its utility, however, is frequently compromised by poor aqueous solubility and a high tendency to precipitate ("crash out") in biological buffers.

This guide provides a validated technical framework for the solubilization, storage, and experimental application of 4-MC.[1] It distinguishes strictly between 4-Methoxychalcone (CAS 959-33-1) and its isomer 4'-Methoxychalcone (CAS 959-23-9) , as their solubility profiles differ slightly despite structural similarity.[1]

Physicochemical Identity & Solubility Mechanics[1]

Understanding the molecular drivers of 4-MC's insolubility is prerequisite to successful formulation.[1] The compound exhibits high lipophilicity (LogP ~4.18), driven by its planar

1
Key Parameters
PropertyValueImplication for Solubility
CAS Registry 959-33-1 Unique identifier (Distinct from 4'-isomer).[1][2][3]
Molecular Weight 238.28 g/mol Small molecule; kinetics are diffusion-limited.[1]
LogP (Est.) ~4.18Highly lipophilic; requires organic co-solvents.[1]
Melting Point 73–77 °CModerate lattice energy; heat aids dissolution in oils.[1]
pKa Non-ionizablepH adjustment (acid/base) will not improve solubility.[1]

Solubility Data Matrix

The following values represent saturation limits at 25°C. "Practical Working Concentration" refers to the stability of the solution over 24 hours without precipitation.

Solvent SystemSaturation Limit (Max)Practical Working Conc.Notes
DMSO (Anhydrous) ~22.5 mg/mL (94 mM)10–20 mMPreferred Solvent. Sonication recommended.[1]
Ethanol (100%) ~2 mg/mL (<10 mM)< 5 mMPoor solubility; not recommended for high-conc stocks.[1]
Methanol SolubleN/ASuitable for chemical synthesis/purification only.[1]
Dichloromethane SolubleN/AExcellent for extraction; toxic to biological systems.[1]
Water / PBS Insoluble< 10 µMRequires carrier (BSA/Cyclodextrin) or surfactant.[1]
Corn Oil ~2 mg/mL2 mg/mLRequires 10% DMSO spike for stability.[1][4]

Critical Insight: Never attempt to dissolve 4-MC directly into aqueous buffer (PBS, Media).[1] It will form a suspension or film, leading to erratic dosing data.

Protocol: Preparation of Stock Solutions

Reagents Required[6][7]
  • 4-Methoxychalcone (Solid, >98% purity).[1][2]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade, Anhydrous (>99.9%).

  • Vortex mixer and Ultrasonic bath.[1]

Step-by-Step Workflow
  • Calculation: To prepare a 10 mM stock solution (standard for HTS/Cell assays):

    • Weigh 2.38 mg of 4-MC.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Add DMSO to the vial containing the powder.

    • Vortex vigorously for 30 seconds.

    • Inspect: If crystals remain, sonicate at 40 kHz for 5–10 minutes. The solution must be optically clear and yellow/light orange.

  • Sterilization (Optional but Recommended):

    • Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or PES filters as they may bind the compound.

  • Storage:

    • Aliquot into amber glass vials (avoid plastics for long-term storage to prevent leaching).

    • Store at -20°C (stable for 1 month) or -80°C (stable for 6–12 months).

    • Avoid freeze-thaw cycles.

Protocol: Aqueous Dilution for Biological Assays

The transition from DMSO to aqueous media is the critical failure point. A "rapid dispersion" technique is required to prevent micro-precipitation.[1]

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into media often causes local high concentrations that trigger precipitation.

  • Prepare Intermediate Stock (10x):

    • Dilute the 10 mM DMSO stock 1:10 into a compatible solvent or media immediately before use.

    • Better Option: If the assay tolerates it, perform a serial dilution in 100% DMSO first to reach 1000x the final concentration.

  • Final Dosing:

    • Spike the diluted DMSO solution into the cell culture media while vortexing or swirling the media.

    • Target Final DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity.

    • Example: To achieve 10 µM final conc: Add 1 µL of 10 mM DMSO stock to 1 mL of Media (0.1% DMSO final).

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and dilution to ensure solubility integrity.

GStartSolid 4-MethoxychalconeSolventSelectSelect Primary SolventStart->SolventSelectDMSOAnhydrous DMSO(Max 94 mM)SolventSelect->DMSOPreferredEthanolEthanol(Max ~8 mM)SolventSelect->EthanolLow Conc OnlyStockPrepPrepare Stock Solution(Vortex + Sonicate)DMSO->StockPrepEthanol->StockPrepStorageStore Aliquots(-80°C, Amber Vial)StockPrep->StorageAppSelectApplication?Storage->AppSelectInVitroIn Vitro (Cell Culture)AppSelect->InVitroInVivoIn Vivo (Animal Model)AppSelect->InVivoDirectSpikeDirect Spike (Risk of Precip)InVitro->DirectSpikeAvoidSerialDilSerial Dilution in DMSOInVitro->SerialDilRecommendedCornOil10% DMSO + 90% Corn OilInVivo->CornOilStandardComplexVehicle10% DMSO + 40% PEG300+ 5% Tween 80 + 45% SalineInVivo->ComplexVehicleHigh DoseFinalMediaAdd to Media(Final DMSO < 0.5%)SerialDil->FinalMedia

Caption: Workflow for 4-Methoxychalcone solubilization, storage, and application-specific formulation.

Advanced Applications: In Vivo Formulation[5]

For animal studies, simple aqueous dilution is insufficient. Two validated vehicle systems are recommended to maintain bioavailability.[1]

Formulation A: Lipid-Based (Standard)[1]
  • Composition: 10% DMSO + 90% Corn Oil.[1][3][4]

  • Protocol:

    • Dissolve 4-MC in DMSO to 20 mg/mL (Saturation limit).

    • Add this DMSO solution to Corn Oil dropwise while vortexing.

    • Final Concentration: ~2 mg/mL.

    • Note: Prepare fresh. Do not store.

Formulation B: Co-Solvent System (High Bioavailability)
  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]

  • Protocol:

    • Dissolve 4-MC in DMSO.[1][3]

    • Add PEG300 and vortex.[1]

    • Add Tween 80 and vortex.[1]

    • Add Saline last.[1]

    • Visual Check: Solution must remain clear. If cloudy, sonicate gently.

Troubleshooting & Stability

  • Precipitation in Media: If the media turns cloudy immediately upon addition, you have exceeded the solubility limit (likely < 20 µM). Reduce the working concentration or increase the frequency of dosing.

  • Yellowing of Solution: 4-MC is naturally yellow.[1] Darkening over time indicates oxidation.[1] Discard solutions that turn brown.

  • Plasticware: Lipophilic chalcones can adsorb to polystyrene.[1] Use glass or polypropylene low-binding tubes for intermediate dilutions.[1]

References

  • PubChem. 4-Methoxychalcone | C16H14O2 | CID 641819.[1][6] National Library of Medicine.[1] [Link][1]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 4-methoxychalcone, a valuable intermediate in medicinal chemistry and materials science. The primary method described is the Claisen-Schmidt condensation, a robust and efficient base-catalyzed reaction between p-anisaldehyde and acetophenone. This document provides two detailed, step-by-step protocols: a conventional solvent-based method and an environmentally benign solvent-free grinding technique. Beyond the procedural steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism, purification strategies, and comprehensive characterization of the final product. All quantitative data is summarized for clarity, and key processes are visualized to enhance understanding. This document is designed to be a self-validating resource, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, make them significant targets in drug discovery.[1][2] 4-Methoxychalcone, a derivative featuring a methoxy group, is a key precursor for the synthesis of various heterocyclic compounds and is itself a subject of biological investigation.[1]

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones.[1][2] This reaction involves the base-catalyzed condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde that lacks α-hydrogens (p-anisaldehyde in this case).[1] This guide presents a detailed protocol for both a traditional solvent-based approach and a green, solvent-free alternative, providing procedural flexibility for the modern researcher.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[1][3] A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 4-methoxychalcone.[1] The reaction is driven to completion by the formation of this stable conjugated system.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
p-AnisaldehydeC₈H₈O₂136.15≥98%Sigma-Aldrich
AcetophenoneC₈H₈O120.15≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥97%Fisher Scientific
Ethanol (95%)C₂H₅OH46.07ACS GradeVWR
Deionized WaterH₂O18.02--
Hydrochloric Acid (HCl)HCl36.46ConcentratedSigma-Aldrich
Equipment
  • Magnetic stirrer with stir bar

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Mortar and pestle (for solvent-free protocol)

  • Spectroscopic instrumentation (NMR, IR, Mass Spectrometer)

Experimental Protocols

Protocol 1: Conventional Solvent-Based Synthesis

This protocol outlines the synthesis of 4-methoxychalcone using an ethanol solvent system.

Step 1: Preparation of Reactant Solution

  • In a 50 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 10 mL of 95% ethanol.

  • To this solution, add 1.20 mL (10 mmol) of acetophenone.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

Step 2: Base-Catalyzed Condensation

  • While stirring the reactant solution, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise over 10-15 minutes.

  • Maintain the temperature of the reaction mixture between 20-25°C, using a cold water bath if necessary.[4]

  • Continue to stir the mixture vigorously for 4-5 hours at room temperature. A precipitate of 4-methoxychalcone should form.[4]

Step 3: Isolation of the Crude Product

  • After the reaction is complete, neutralize the mixture by adding 0.1-0.2 N hydrochloric acid (HCl) until the pH is neutral.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with 20 mL of cold deionized water to remove any remaining NaOH and other water-soluble impurities.[5]

  • Allow the product to air dry on the filter paper for 15-20 minutes.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a 100 mL beaker.

  • Recrystallize the solid from hot 95% ethanol (approximately 4 mL of ethanol per gram of solid).[5]

  • Dissolve the crude product in the minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a desiccator to a constant weight.

Protocol 2: Solvent-Free "Green" Synthesis

This protocol utilizes a grinding technique, which is an environmentally friendly alternative that often requires shorter reaction times.[6]

Step 1: Grinding of Reactants

  • In a mortar, combine 1.36 g (10 mmol) of p-anisaldehyde, 1.20 mL (10 mmol) of acetophenone, and 0.40 g (10 mmol) of solid sodium hydroxide.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes.[6] The friction and localized heat generated by grinding will facilitate the reaction.[6]

Step 2: Work-up and Isolation

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, add 20 mL of cold water to the mortar and continue to grind to break up the solid mass.

  • Transfer the mixture to a beaker and neutralize with a cold 10% (v/v) solution of HCl.[6]

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Purification

  • Purify the crude product by recrystallization from hot 95% ethanol as described in Protocol 1, Step 4.[6]

Reaction Workflow and Mechanism

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Claisen-Schmidt Condensation cluster_product Product p_anisaldehyde p-Anisaldehyde nucleophilic_attack Nucleophilic Attack p_anisaldehyde->nucleophilic_attack acetophenone Acetophenone enolate Enolate Formation acetophenone->enolate Deprotonation by NaOH NaOH NaOH (Base) enolate->nucleophilic_attack Attacks Carbonyl Carbon dehydration Dehydration nucleophilic_attack->dehydration Aldol Addition Product chalcone 4-Methoxychalcone dehydration->chalcone Formation of α,β-unsaturated ketone

Caption: Workflow of the Claisen-Schmidt condensation for 4-methoxychalcone synthesis.

Characterization of 4-Methoxychalcone

The identity and purity of the synthesized 4-methoxychalcone should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
Melting Point 75-78 °C
Appearance Pale yellow crystalline solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 3.85 (s, 3H, -OCH₃), 6.94 (d, J=9 Hz, 2H, Ar-H), 7.42 (d, J=16 Hz, 1H, α-H), 7.50-7.60 (m, 3H, Ar-H), 7.78 (d, J=16 Hz, 1H, β-H), 7.95-8.00 (m, 2H, Ar-H)[7]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 55.57 (-OCH₃), 113.99, 115.84, 118.44 (Cα), 125.98, 130.77, 130.82, 130.95, 143.70 (Cβ), 160.01, 163.04, 187.28 (C=O)[6]
IR (KBr, cm⁻¹) ~3051 (C-H aromatic stretch), ~2800 (CH₂ stretch), ~1697 (C=O stretch), ~1600 (C=C aromatic stretch), ~751 (aromatic bending)[4]
Mass Spectrometry (ESI-MS) m/z: 239.1 [M+H]⁺

Note: NMR and IR spectral data may vary slightly depending on the solvent and instrument used.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

  • Handling of Reagents:

    • Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes. Handle with care.[10]

    • Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood.

    • 4-Methoxychalcone: May cause skin, eye, and respiratory irritation.[8] Avoid breathing dust.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure efficient stirring.
Loss of product during work-up or recrystallizationUse minimal hot solvent for recrystallization and ensure complete precipitation by cooling.
Oily Product Impurities presentEnsure starting materials are pure. Repeat the recrystallization process.
No Precipitation Insufficient reaction time or incorrect stoichiometryCheck calculations and allow the reaction to proceed for a longer duration.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward route for the synthesis of 4-methoxychalcone.[1] Both the conventional solvent-based and the solvent-free grinding methods can yield the desired product. The choice of method may depend on the available equipment and a preference for environmentally benign procedures.[1] The provided protocols and characterization data serve as a comprehensive guide for researchers in the synthesis and verification of 4-methoxychalcone for further applications in drug discovery and materials science.[1]

References

  • Scribd. (n.d.). Synthesis of 4-Methoxychalcone. Retrieved from [Link]

  • Chegg. (2021). Solved Synthesis of 4-Methoxychalcone: A Crossed-Aldol. Retrieved from [Link]

  • Study.com. (n.d.). Give a mechanism of p-anisaldehyde and acetophenone to produce 4-methoxychalcone. Retrieved from [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Susanti, E. V. H., & Mulyani, S. (2020). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from [Link]

  • Winthrop University. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • YouTube. (2020). Experiment Video for Synthesis of 4-methoxy-4'-methylchalcone (Chalcone 2). Retrieved from [Link]

  • UNAIR Repository. (n.d.). Synthesis of Chalcone and Its Derivate Using Microwave. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Methoxychalcone. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-Hydroxy-4-methoxychalcone. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Retrieved from [Link]

  • ATB. (n.d.). 4-Methoxychalcone. Retrieved from [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2024). Synthesis and Antibacterial Activity of 4-Nitro-4'-methoxy chalcone against Staphylococcus aureus and Escherichia coli. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 4-Methoxychalcone (CAS: 959-33-1) via recrystallization.[1] While Claisen-Schmidt condensation offers high synthetic yields, the crude product frequently contains unreacted aldehydes, base catalysts, and oligomeric side products. This protocol utilizes a thermodynamic solubility differential in 95% Ethanol to achieve pharmaceutical-grade purity (>98%).[1]

Critical Distinction: Researchers must distinguish between 4-Methoxychalcone (Methoxy group on the B-ring/aldehyde side, MP: ~74-77°C) and its isomer 4'-Methoxychalcone (Methoxy group on the A-ring/ketone side, MP: ~101-103°C).[1] This guide focuses on the former (CAS 959-33-1), though the principles apply to both.[1]

Pre-Purification Analysis

Before initiating recrystallization, characterize the crude material to establish a baseline.

ParameterSpecification (Crude)Target (Pure)Method
Appearance Dark yellow/orange sticky solidPale yellow crystalline needlesVisual
Melting Point Broad range (e.g., 68–74°C)Sharp (74–77°C)Capillary MP
TLC (Hex:EtOAc 4:1) Multiple spots (SM + Product)Single spot (

)
UV (254 nm)

The Logic of Solvent Selection

The choice of 95% Ethanol is not arbitrary; it is based on the specific solubility profile of the chalcone scaffold.

  • High Temperature (78°C): The polarizable

    
    -system of the chalcone interacts favorably with hot ethanol, ensuring complete dissolution.
    
  • Low Temperature (0-4°C): The hydrophobic phenyl rings dominate the solubility profile, causing the compound to crash out while polar impurities (catalyst residues, unreacted p-anisaldehyde) remain in the mother liquor.

Visualization: Solubility Logic

SolubilityLogic Hot High Temp (78°C) High Kinetic Energy Solubility Solvent-Solute Interaction (Dipole-Dipole) Hot->Solubility Disrupts Lattice Cold Low Temp (4°C) Lattice Energy Dominates Solubility->Cold Cooling Result Precipitation of Pure Crystal Lattice Cold->Result Thermodynamic Stability Impurities Impurities remain in Mother Liquor Cold->Impurities Kinetic Trapping

Figure 1: Thermodynamic solubility differential driving the separation of 4-Methoxychalcone from impurities.[1]

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Crude 4-Methoxychalcone[1][2]

  • Solvent: Ethanol (95% or absolute)[1][3]

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel, vacuum pump.

Step-by-Step Workflow
Phase 1: Dissolution[1]
  • Weighing: Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Solvent Addition: Add a minimum amount of ethanol. Start with approximately 3–5 mL per gram of crude material.

  • Heating: Heat the mixture to boiling (approx. 78°C) on a hot plate. Swirl continuously.

    • Note: If the solid does not dissolve completely, add more ethanol in small increments (1 mL) until the solution is clear.

    • Critical Check: If dark, insoluble specks remain, perform a hot filtration through a pre-warmed funnel to remove mechanical impurities.

Phase 2: Crystallization[1][4]
  • Slow Cooling (The Nucleation Phase): Remove the flask from heat and place it on an insulating surface (e.g., a cork ring or wood block). Allow it to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to organize perfectly, excluding foreign molecules.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 15–20 minutes to maximize yield.

Phase 3: Isolation[1]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol (1–2 mL).

    • Warning: Do not use room temperature solvent, or you will re-dissolve your product.

  • Drying: Air dry on the filter for 10 minutes, then transfer to a desiccator or vacuum oven (40°C) to remove residual solvent.

Visualization: Purification Workflow

RecrystallizationWorkflow Start Crude 4-Methoxychalcone Dissolve Dissolve in Min. Boiling EtOH (approx 5mL/g) Start->Dissolve Check Is solution clear? Dissolve->Check HotFilter Hot Filtration Check->HotFilter No (Insolubles) Cooling Slow Cooling to RT then Ice Bath (4°C) Check->Cooling Yes HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Ice-Cold EtOH Filter->Wash Dry Dry & Characterize Wash->Dry

Figure 2: Operational workflow for the recrystallization process.[1][4]

Troubleshooting & Optimization

Issue: "Oiling Out"

Instead of crystals, the product forms a separate oily layer at the bottom of the flask.[3]

  • Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the compound to phase-separate as a liquid before it could nucleate.

  • Solution: Re-heat to dissolve the oil. Add a small amount of additional ethanol. Add a "seed crystal" of pure product during the cooling phase to provide a nucleation template.[5]

Issue: Low Yield
  • Cause: Too much solvent was used during the dissolution phase.

  • Solution: Evaporate 30-50% of the solvent using a rotary evaporator and repeat the cooling process.

Issue: Colored Impurities
  • Cause: Oxidized byproducts or polymerization.[1]

  • Solution: If the crystals remain dark yellow/brown after one recrystallization, add activated charcoal to the boiling solution, stir for 5 minutes, and perform a hot filtration before cooling.

References

  • TCI Chemicals. Product Specification: 4-Methoxychalcone (CAS 959-33-1).[1][2][6] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 641818, 4'-Methoxychalcone.[1] (Note: Used for isomer comparison data). Retrieved from .

  • BenchChem. Technical Support: 4-Methoxychalcone Synthesis and Melting Point Discrepancies. Retrieved from .

  • ChemicalBook. 4-Methoxychalcone Properties and Safety. Retrieved from .

Sources

HPLC analysis of 4-Methoxychalcone and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methoxychalcone and Characterization of its Metabolic Profile

Introduction & Scope

4-Methoxychalcone (4-MC) and its structural isomer 4'-methoxychalcone are pivotal scaffolds in medicinal chemistry, exhibiting significant insulin-mimetic, anti-inflammatory, and anti-neoplastic properties.[1] As drug candidates, understanding their physicochemical stability and metabolic fate is critical.

This application note provides a comprehensive guide for the analysis of 4-Methoxychalcone. It addresses two distinct analytical needs:

  • QC & Stability: A robust HPLC-UV method for raw material purity and formulation stability.[1]

  • Bioanalysis: A sensitive LC-MS/MS protocol for identifying Phase I and Phase II metabolites in plasma and microsomal incubations.[1]

Compound Profile:

  • Analyte: 4'-Methoxychalcone (Primary focus based on pharmacological prevalence).[1]

  • IUPAC: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.[1]

  • Isomer Consideration: The methods described are applicable to the B-ring isomer (4-Methoxychalcone) with minor retention time adjustments.[1]

  • Key Physicochemical Property: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Band I), LogP 
    
    
    
    (Highly Lipophilic).

Metabolic Pathway & Analytical Strategy

Understanding the metabolic map is a prerequisite for configuring the LC-MS method.[1] 4-Methoxychalcone undergoes extensive Phase I metabolism (CYP450-mediated) followed by Phase II conjugation.[1]

Metabolic Fate:

  • O-Demethylation: Conversion to 4'-Hydroxychalcone (Major metabolite).[1]

  • Double Bond Reduction: Conversion to Dihydrochalcones.

  • Conjugation: Glucuronidation and Sulfation of the exposed hydroxyl groups.

MetabolicPathway Parent 4-Methoxychalcone (Parent Drug) OH_Met 4-Hydroxychalcone (Phase I: O-Demethylation) Parent->OH_Met CYP450 (O-demethylation) Dihydro Dihydro-4-methoxychalcone (Phase I: Reduction) Parent->Dihydro Reductase Gluc 4-O-Glucuronide (Phase II Conjugate) OH_Met->Gluc UGT (Glucuronidation) Sulfate 4-O-Sulfate (Phase II Conjugate) OH_Met->Sulfate SULT (Sulfation)

Figure 1: Predicted metabolic pathway of 4-Methoxychalcone showing Phase I functionalization and Phase II conjugation.[1]

Protocol A: HPLC-UV Method for Purity & Stability (QC)

Objective: Quantify 4-Methoxychalcone in bulk drug substance or formulation matrices. Principle: Reversed-Phase Chromatography (RP-HPLC) with UV detection at the Band I absorption maximum.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmHigh carbon load required for retention of lipophilic chalcones.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH for chalcones.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Detection UV @ 340 nmSpecific to the cinnamoyl chromophore; minimizes interference from simple benzenes (254 nm).
Temperature 30°CEnsures retention time reproducibility.[1]
Injection Vol. 10 µLStandard loop size.[1]
Gradient Program[1][3]
Time (min)% Mobile Phase B (ACN)Event
0.040%Initial Hold
2.040%Isocratic equilibration
12.090%Linear Ramp (Elution of Parent)
15.090%Column Wash
15.140%Return to Initial
20.040%Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg 4-Methoxychalcone in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in Mobile Phase (50:50 Water:ACN) to obtain 10 µg/mL.

  • System Suitability: Tailing factor must be < 1.5; Theoretical plates > 5000.

Protocol B: LC-MS/MS Method for Bioanalysis (Metabolites)[1]

Objective: Detect parent drug and metabolites in plasma or microsomal fractions. Platform: Triple Quadrupole (QqQ) Mass Spectrometer.[1]

Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of a structural analog internal standard (e.g., 4-Chlorochalcone) is mandatory to correct for matrix effects.[1]

  • Aliquot: Transfer 50 µL plasma/microsomal mix to a 1.5 mL tube.

  • IS Addition: Add 10 µL Internal Standard (1 µg/mL).

  • Precipitation: Add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Spin: Vortex 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 450°C (Chalcones are thermally stable).

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions (Optimized):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
4-Methoxychalcone 239.1

161.125Loss of phenyl ring (Retro-Diels-Alder like)
4-Hydroxychalcone 225.1

147.028O-Demethylation product
Glucuronide Met. 401.1

225.115Neutral loss of Glucuronide (176 Da)

Note: The transition 239 -> 161 is characteristic of the cleavage adjacent to the carbonyl.

Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Detection Sample Biological Sample (Plasma/Microsomes) Crash Protein Precipitation (ACN + 0.1% FA) Sample->Crash Centrifuge Centrifugation (10,000g, 10 min) Crash->Centrifuge Column C18 Column (Gradient Elution) Centrifuge->Column Supernatant ESI ESI Positive Source Column->ESI MRM MRM Mode (Parent & Metabolites) ESI->MRM

Figure 2: Step-by-step bioanalytical workflow from sample extraction to MS detection.[1]

Troubleshooting & Scientific Insights

Issue: Peak Tailing of Metabolites

  • Cause: Hydroxylated metabolites (phenols) can interact with secondary silanols on the silica backbone.

  • Solution: Ensure the mobile phase pH is maintained at ~3.0 using Formic Acid. If tailing persists, switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to shield silanols.

Issue: Carryover in LC-MS

  • Cause: 4-Methoxychalcone is highly lipophilic (LogP ~3.[1]8) and may stick to the injector needle or rotor seal.

  • Solution: Implement a needle wash with high organic strength (e.g., 50:50 Methanol:Isopropanol + 0.1% Formic Acid).

Issue: Isomer Separation

  • Insight: If distinguishing 4-Methoxychalcone (B-ring) from 4'-Methoxychalcone (A-ring), a Phenyl-Hexyl column provides better selectivity than C18 due to pi-pi interactions with the aromatic rings of the chalcone.[1]

References

  • PubChem. (n.d.).[1] 4'-Methoxychalcone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pala, N., et al. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone. The Open Medicinal Chemistry Journal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Methoxychalcone

[1]

Core Directive & Reaction Mechanics

The Challenge: Synthesizing 4-methoxychalcone (via the condensation of p-anisaldehyde and acetophenone) presents a specific kinetic hurdle: the 4-methoxy group on the aldehyde is a strong electron-donating group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive toward the enolate nucleophile compared to unsubstituted benzaldehyde.

The Solution: High yields (>90%) require forcing conditions that overcome this electronic deactivation without triggering the Cannizzaro reaction (a common side reaction with electron-rich aldehydes in strong base).

Reaction Scheme & Mechanism

The synthesis follows a base-catalyzed Claisen-Schmidt condensation.[1][2][3][4]

ReactionMechanismcluster_effectElectronic DeactivationAcetophenoneAcetophenone(Ketone)EnolateEnolate Ion(Nucleophile)Acetophenone->EnolateDeprotonation(Fast)BaseBase (OH-)Base->EnolateAldolβ-Hydroxy Ketone(Intermediate)Enolate->AldolNucleophilic Attack(Rate Limiting Step)Anisaldehydep-Anisaldehyde(Electrophile)Anisaldehyde->AldolProduct4-Methoxychalcone(Product)Aldol->ProductDehydration(-H2O)

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack, which is hindered by the methoxy group on p-anisaldehyde.

Standard Operating Procedures (SOPs)

Protocol A: Conventional Solvent-Based (Baseline)

Use for: General synthesis, educational labs.

  • Reagents: Acetophenone (10 mmol), p-Anisaldehyde (10 mmol), NaOH (10 mmol), Ethanol (95%, 15 mL).

  • Procedure:

    • Dissolve acetophenone and p-anisaldehyde in ethanol.

    • Add aqueous NaOH (40%) dropwise while stirring at 0–5°C (ice bath).

    • Allow temperature to rise to 25°C and stir for 4–6 hours.

    • Critical Step: If no precipitate forms, refrigerate overnight.

    • Filter, wash with cold water, and recrystallize from hot ethanol.[4]

  • Expected Yield: 70–80%

Protocol B: Solvent-Free Grinding (High Yield / Green)

Use for: Maximizing yield, reducing reaction time, avoiding "oiling out."

  • Reagents: Acetophenone (10 mmol), p-Anisaldehyde (10 mmol), Solid NaOH pellets (10-12 mmol).

  • Procedure:

    • Place aldehyde and ketone in a porcelain mortar.

    • Add powdered solid NaOH.

    • Grind vigorously with a pestle for 10–20 minutes. The mixture will turn yellow and eventually solidify into a paste.

    • Allow to stand for 10 minutes.

    • Wash the solid with cold water (to remove excess base) and filter.

  • Expected Yield: 90–98%

Troubleshooting & Optimization Guide

Category 1: Low Yield & Incomplete Conversion

Q: My reaction stalls at ~60% conversion. Why isn't it going to completion? A: This is likely due to the electronic deactivation of p-anisaldehyde. The methoxy group stabilizes the carbonyl, making it a poor electrophile.

  • Fix 1 (Concentration): Switch to Protocol B (Solvent-Free) . By removing the solvent, you drastically increase the concentration of reacting species, driving the kinetics forward despite the electronic disadvantage.

  • Fix 2 (Catalyst): If using solvent, increase base concentration to 1.5 equivalents. Note that excessive heating with strong base can trigger the Cannizzaro reaction (disproportionation of the aldehyde), destroying your starting material.

Q: I see a secondary spot on TLC that isn't starting material. What is it? A: Two common side products exist:

  • Michael Adduct: If the reaction runs too long with excess ketone, the enolate can attack the product (4-methoxychalcone) at the beta-carbon. Remedy: Stop the reaction immediately upon consumption of the aldehyde.

  • Cannizzaro Product: p-Methoxybenzoic acid and p-methoxybenzyl alcohol. Remedy: Avoid refluxing temperatures; keep the reaction at room temperature (20–25°C).

Category 2: Physical State Issues (Oiling Out)

Q: The product separates as a dark oil instead of a solid precipitate. How do I recover it? A: "Oiling out" occurs when the product's melting point is depressed by impurities (solvent/reactants) below the reaction temperature.

  • Immediate Fix:

    • Decant the supernatant solvent.

    • Add a small amount of fresh cold ethanol (just enough to cover the oil).

    • Scratch the side of the flask vigorously with a glass rod to induce nucleation.

    • Cool to -20°C.

  • Prevention: Use the solvent-free method.[1][4][5][6] The lack of solvent usually results in a dry solid almost immediately.

Category 3: Purification[4][5][7][11]

Q: My melting point is broad (e.g., 68–74°C). How do I purify without losing too much yield? A: Recrystallization is sensitive.

  • Solvent: 95% Ethanol is standard.[1]

  • Technique: Dissolve in minimum boiling ethanol. If the solution is dark, treat with activated charcoal, filter hot, then cool slowly to room temperature before placing in an ice bath. Rapid cooling traps impurities.

  • Target MP: Pure 4-methoxychalcone melts at 73–76°C .[7]

Comparative Data & Decision Matrix

Use the table below to select the methodology that fits your lab's constraints.

ParameterConventional (EtOH)Solvent-Free (Grinding)Microwave Assisted
Typical Yield 72 ± 5%94 ± 3%90 ± 2%
Reaction Time 4–24 Hours10–20 Minutes2–5 Minutes
Atom Economy Moderate (Solvent waste)HighHigh
Risk of Oiling HighLowModerate
Reference [1], [2][3], [4][5]
Troubleshooting Logic Flow

TroubleshootingStartIssue DetectedTypeIdentify ProblemStart->TypeLowYieldLow Yield / IncompleteType->LowYieldOilingProduct Oils OutType->OilingImpuritySide ProductsType->ImpuritySoln_GrindSwitch to Solvent-Free(Protocol B)LowYield->Soln_GrindKinetics issueSoln_SeedScratch Glass/SeedUse Cold EtOHOiling->Soln_SeedSolubility issueSoln_TempLower Temp (<25°C)Avoid CannizzaroImpurity->Soln_TempThermodynamic issue

Figure 2: Decision tree for diagnosing and resolving common synthetic failures.

References

  • BenchChem. (2025).[1][4] Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

  • Burger, B. (n.d.).[7] Synthesis of 4-Methoxychalcone via an Aldol Condensation Mechanism. Scribd. Retrieved from

  • Susanti, E., & Mulyani, S. (2022).[3] Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from

  • Palleros, D. R. (2004).[8] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[8] Retrieved from

  • Fauziah, P. (n.d.). The Influence of Methoxy Group on Synthesis Chalcone Using Microwave. Universitas Airlangga Repository. Retrieved from

Side reactions in the synthesis of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxychalcone Synthesis

Current Status: operational Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHAL-4-OMe-001

Introduction: The "Oily Goo" & Yield Paradox

Welcome to the Technical Support Center for Chalcone Synthesis. If you are here, your bright yellow crystals likely turned into a dark orange oil, or your yield is inexplicably low despite following the standard Claisen-Schmidt protocol.

The synthesis of 4-methoxychalcone involves the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) and acetophenone .[1] While theoretically simple, the electron-donating methoxy group on the aldehyde deactivates the carbonyl carbon, making it less electrophilic. This sluggishness opens the door for three specific "villains": Cannizzaro disproportionation , Dypnone formation , and Michael addition oligomerization .[1]

This guide treats your synthesis as a debuggable system.

Module 1: The Cannizzaro Conundrum (Reagent Loss)

Symptom:

  • Low yield of the chalcone.[1][2][3]

  • Isolation of a white solid byproduct that is soluble in sodium bicarbonate (p-anisic acid).[1]

  • Smell of alcohol in the crude mixture (p-anisyl alcohol).[1]

Root Cause: Because the methoxy group (


) donates electron density to the aldehyde carbonyl, the nucleophilic attack by the acetophenone enolate is slower than in unsubstituted benzaldehyde. If the reaction temperature is too high or the base concentration excessive, the hydroxide ion attacks the aldehyde instead, triggering a redox disproportionation (Cannizzaro reaction) [1].

The Fix:

  • Stoichiometry Check: Ensure you are not using a vast excess of base.[1] A 1.2 – 1.5 equivalent ratio of NaOH to ketone is usually sufficient.[1]

  • Order of Addition: Do not premix the aldehyde and strong base at high temperatures. Add the base dropwise to the mixture of aldehyde and ketone to ensure the enolate (from ketone) is generated in the presence of the electrophile (aldehyde).

Diagnostic Diagram:

Cannizzaro Aldehyde p-Anisaldehyde Base Conc. NaOH/KOH Aldehyde->Base High Temp/Conc. Chalcone 4-Methoxychalcone Aldehyde->Chalcone + Acetophenone Enolate (Desired Path) Acid p-Anisic Acid (Salt) Base->Acid Oxidation Alc p-Anisyl Alcohol Base->Alc Reduction

Caption: The Cannizzaro diversion consumes the aldehyde reactant, preventing it from forming the chalcone.

Module 2: The Dypnone Deviation (The "Oily" Impurity)

Symptom:

  • Product is a deep orange/red oil instead of a yellow solid.[1]

  • NMR shows methyl group signals (chalcones should have no methyls other than the methoxy).[1]

  • TLC shows a spot moving slightly faster than the product.

Root Cause: Acetophenone contains


-hydrogens.[1][2][4] In the absence of a reactive aldehyde, acetophenone will react with itself.[1] One molecule forms the enolate, and another acts as the electrophile.[1][3][5] The result is Dypnone  (1,3-diphenyl-2-buten-1-one). This impurity acts as a solvent, preventing your main product from crystallizing [2].[1]

The Fix:

  • Aldehyde Excess: Always use a slight excess of p-anisaldehyde (1.1 eq) relative to acetophenone.[1] This statistically favors the "crossed" condensation over the "self" condensation.[1]

  • Rate of Addition: If adding reagents sequentially, add the ketone slowly to the aldehyde/base mixture. This keeps the concentration of free ketone low, forcing the enolate to find the abundant aldehyde.

Module 3: The Michael Trap (Oligomerization)

Symptom:

  • Yield is high, but the melting point is broad and incorrect.

  • Product is gummy and difficult to filter.[1]

  • Mass spec shows a molecular weight of ~388 Da (Dimer) instead of 238 Da.[1]

Root Cause: The product (4-methoxychalcone) is an


-unsaturated ketone.[1][2][4] This structure is a "Michael Acceptor." If you let the reaction run too long or use too much ketone, the excess enolate will attack the product you just made, forming a 1,5-diketone dimer [3].

The Fix:

  • Quench on Time: Monitor via TLC. As soon as the aldehyde is consumed, quench the reaction with dilute HCl or ice water.[1] Do not let it stir "overnight" unnecessarily.

  • Temperature Control: Michael addition has a higher activation energy than the Aldol condensation.[1] Keep the reaction between 15–25°C. Heating promotes the side reaction.

Pathway Visualization:

SideReactions Reactants p-Anisaldehyde + Acetophenone Enolate Acetophenone Enolate Reactants->Enolate Base (OH-) Aldol Aldol Intermediate (Beta-hydroxy ketone) Enolate->Aldol Attack on Aldehyde Dypnone Dypnone (Self-Condensation) Enolate->Dypnone Attack on Acetophenone (Low Aldehyde Conc.) Product 4-Methoxychalcone (Target) Aldol->Product -H2O (Dehydration) Michael Michael Adduct (Dimer/Oligomer) Product->Michael Attack by Enolate (Prolonged Time)

Caption: Reaction flowchart showing the critical divergence points where Dypnone and Michael adducts form.

Module 4: Isolation & Purification Protocol

If you have an oily crude product, do not throw it away.[1] It is likely the product dissolved in small amounts of dypnone or unreacted aldehyde.[1]

The "Trituration" Trick:

  • Pour the crude oily mixture into ice-cold water.

  • Neutralize with dilute HCl (pH ~7).

  • If it remains oily, decant the water.[1] Add a small amount of cold ethanol (just enough to cover the oil) and scratch the glass vigorously with a rod.[1] This physical agitation often induces crystallization.[1]

Recrystallization Table:

Solvent SystemSuitabilityNotes
Ethanol (95%) Best Standard.[1] Dissolves impurities (dypnone) well at RT; product crystallizes upon cooling [4].[1]
Ethyl Acetate/Hexane GoodUse if Ethanol fails.[1] Dissolve in min. hot EtOAc, add Hexane until cloudy.
Methanol ModerateCan lead to oiling out if cooled too fast.[1]

FAQ: Quick Troubleshooting

Q: My reaction turned solid in the flask and the stir bar stopped. Is it ruined? A: No, this is a good sign! 4-Methoxychalcone precipitates out of aqueous ethanol.[1] Add more ethanol/water (1:1) to create a slurry, break it up with a spatula, and filter.[1]

Q: Can I use acid catalysis (HCl) instead of Base? A: Technically yes, but not recommended.[1] Acid-catalyzed aldol condensations are generally slower for this substrate and prone to polymerization.[1] Base catalysis (NaOH/KOH) is the industry standard for high yield [5].[1]

Q: Why is my product melting at 70°C when literature says ~107°C? A: You likely have the cis-isomer or significant impurities. Chalcones are photo-sensitive.[1] Expose the solution to sunlight or UV for a few minutes; the unstable cis form often isomerizes to the stable trans form (mp ~106-107°C). Recrystallize immediately after.

References

  • Cannizzaro Reaction Mechanism & Scope. Organic Chemistry Portal. [Link][1][6]

  • Self-Condensation of Acetophenone (Dypnone Formation). Master Organic Chemistry. [Link]

  • Purification of Solids by Recrystallization. MIT OpenCourseWare.[1] [Link]

  • Claisen-Schmidt Condensation Protocols. ScienceDirect / Elsevier.[1] [Link][1][3]

Sources

Technical Support Center: Improving the Solubility of 4-Methoxychalcone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Methoxychalcone in a research setting. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in aqueous environments typical of in vitro assays. As Senior Application Scientists, we have curated this information to provide not only solutions but also the underlying principles to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the fundamental physicochemical properties of 4-Methoxychalcone that I should be aware of?

Understanding the basic properties of 4-Methoxychalcone is the first step in developing a successful solubilization strategy. It is a solid, white to light yellow powder, and its chemical structure contributes to its low water solubility.[1]

Causality: The molecule consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. This structure is predominantly nonpolar (hydrophobic), leading to poor interaction with polar water molecules and thus, very low aqueous solubility.[1][2] Its estimated LogP value of 4.18 indicates a high preference for a lipid-like environment over an aqueous one.[1]

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₂[3][4]
Molecular Weight 238.28 g/mol [3][5]
Appearance White to light yellow solid/powder[1][2]
Melting Point 101-103 °C[1][6]
Water Solubility Insoluble[1][2][6]
Organic Solvent Solubility Soluble in DMSO, methanol, dichloromethane[1][6]
Q2: What is the recommended solvent for preparing a primary stock solution of 4-Methoxychalcone?

Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for preparing primary stock solutions of hydrophobic compounds like 4-Methoxychalcone.[5][7]

Expertise & Experience: DMSO is a powerful, aprotic polar organic solvent capable of dissolving a wide array of nonpolar and polar compounds.[8] For 4-Methoxychalcone, solubilities of up to 48 mg/mL (201.44 mM) have been reported in DMSO.[5] It is crucial to use anhydrous (dry) DMSO , as moisture contamination can significantly reduce the solubility of hydrophobic compounds.[5]

A stock solution prepared in an organic solvent is a concentrated solution that can be diluted to a working concentration for experiments.[9][10] This minimizes the amount of organic solvent introduced into the final assay, reducing the risk of solvent-induced artifacts or cytotoxicity.

Q3: My compound precipitated when I added my DMSO stock to the cell culture medium. Why did this happen and how can I prevent it?

This is a very common and critical issue known as "solvent shock" or precipitation upon dilution.

Causality: When a small volume of a highly concentrated compound in an organic solvent (like DMSO) is added directly to a large volume of an aqueous buffer or cell culture medium, the local concentration of the organic solvent is momentarily very high. This causes the compound to crash out of solution as the solvent environment rapidly shifts from organic to aqueous, exceeding the compound's solubility limit in the new mixture.[11][12]

Trustworthiness - A Self-Validating Protocol to Prevent Precipitation:

The key is to perform a step-wise or serial dilution . This method gradually changes the solvent environment, allowing the compound to remain in solution.

Step-by-Step Protocol: Preparing Working Solution via Serial Dilution

  • Prepare High-Concentration Stock: Dissolve 4-Methoxychalcone in 100% anhydrous DMSO to a high concentration (e.g., 50 mM or ~12 mg/mL).[5][7] Ensure it is fully dissolved. Gentle warming (to 37°C) or sonication may be required.[7][13]

  • Create Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your cell culture medium or assay buffer. A 1:10 or 1:20 dilution is a good starting point. Crucially, add the DMSO stock to the aqueous medium while vortexing or mixing vigorously to ensure rapid dispersion.

  • Visual Inspection: After this step, visually inspect the solution for any signs of cloudiness or precipitate. If it remains clear, you have successfully created a soluble intermediate solution.

  • Final Dilution: Use this clear intermediate solution to make your final dilutions for the experiment. This ensures the final concentration of DMSO is kept to a minimum.

  • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the highest final concentration of DMSO (and any other solubilizing agents) used in your treatments, but without the 4-Methoxychalcone. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[14] It is best practice to keep the final DMSO concentration below 0.5%, and ideally below 0.2%, to avoid off-target effects on most cell lines.[13][14][15]

Q4: My cells are highly sensitive to DMSO. What are the alternative solubilization strategies?

If DMSO toxicity is a concern, several alternative methods can be employed. The choice depends on the specific requirements of your assay.

  • Co-solvents (e.g., Ethanol): Ethanol can be used, with reported solubility for 4-Methoxychalcone at 2 mg/mL.[5] However, it is more volatile than DMSO and can also be cytotoxic. The same principles of serial dilution and vehicle controls apply.

  • Surfactants: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[16] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them.[17][18][19]

    • Examples: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.[17]

    • Considerations: The surfactant concentration must be above its CMC. It is essential to test for surfactant-induced cytotoxicity in your specific cell line.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can form "inclusion complexes" with hydrophobic molecules like chalcones, effectively shielding them from the aqueous environment and increasing their solubility.[21][22][23]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20][22]

    • Protocol Insight: To prepare a complex, 4-Methoxychalcone can be mixed with an aqueous solution of HP-β-CD and stirred or sonicated until the solution becomes clear. The molar ratio of cyclodextrin to the compound often needs to be optimized.

Q5: How should I properly store my 4-Methoxychalcone powder and stock solutions?

Proper storage is critical to maintain the integrity and activity of the compound.

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years) .[5][7]

  • Stock Solutions in Solvent: Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[24] Store these aliquots at -80°C for up to 1 year .[7]

Decision-Making Workflow & Data Summaries

To assist in selecting the most appropriate solubilization method for your specific needs, please refer to the following workflow diagram and comparison table.

G start Start: Solubilize 4-Methoxychalcone q_dmso_ok Is DMSO toxicity a concern for your cells? start->q_dmso_ok use_dmso Primary Method: Use Anhydrous DMSO q_dmso_ok->use_dmso No alt_methods Explore Alternative Methods q_dmso_ok->alt_methods Yes check_precip Does it precipitate in media? use_dmso->check_precip serial_dilute Solution: Perform Serial Dilution. Keep final DMSO <0.5% check_precip->serial_dilute Yes success Experiment Ready (Include Vehicle Control) check_precip->success No serial_dilute->success q_method_choice Select Alternative Strategy alt_methods->q_method_choice use_cd Use Cyclodextrins (e.g., HP-β-CD) Good for reducing toxicity q_method_choice->use_cd Low Toxicity Needed use_surfactant Use Surfactants (e.g., Tween® 80) Requires CMC optimization q_method_choice->use_surfactant Higher Conc. Needed test_toxicity Crucial Step: Test for cytotoxicity of the solubilizing agent alone use_cd->test_toxicity use_surfactant->test_toxicity test_toxicity->success

Sources

Technical Support Center: Interpreting the ¹H NMR Spectrum of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-methoxychalcone. This guide is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common questions and troubleshooting scenarios encountered during the analysis of 4-methoxychalcone, synthesized via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure trans-4-methoxychalcone?

For trans-4-methoxychalcone in a standard solvent like CDCl₃, you should expect to see signals corresponding to 13 unique protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbonyl group (C=O) create a distinct pattern of chemical shifts. The key feature is the pair of doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15.6 Hz), which is characteristic of a trans configuration.

Q2: What are the most common impurities I might see in my spectrum?

The most common impurities are typically the unreacted starting materials from the Claisen-Schmidt condensation: 4-methoxyacetophenone and benzaldehyde.[1][2] You may also encounter residual solvents used during the reaction or purification, such as ethanol.

Q3: How can I differentiate between the E (trans) and Z (cis) isomers of 4-methoxychalcone?

The primary method for differentiation is the coupling constant (J) between the two vinylic protons (H-α and H-β). The trans isomer exhibits a large coupling constant, typically in the range of 15-16 Hz.[3] The cis isomer, which is sterically hindered and less commonly formed, would show a much smaller coupling constant, usually around 10-12 Hz.

Troubleshooting Guide: Unexpected Peaks in Your Spectrum

This section addresses specific problems you might encounter when analyzing your NMR spectrum.

Problem: I see a singlet around 2.5 ppm and doublets around 6.9 ppm and 7.9 ppm that don't belong to my product. What could they be?

These signals strongly suggest the presence of unreacted 4-methoxyacetophenone .

  • Causality: This starting material contains a methyl ketone group and a methoxy-substituted aromatic ring. The methyl protons (-COCH₃) are deshielded by the carbonyl group and typically appear as a singlet around δ 2.55 ppm .[4][5] The aromatic protons on the methoxy-substituted ring appear as two doublets, one around δ 6.93 ppm and the other further downfield around δ 7.93 ppm .[4][5] The presence of all three of these signals is a strong confirmation.

Problem: There's a sharp singlet at ~10.0 ppm. What is it?

A singlet in this region is a classic indicator of an aldehyde proton. This is almost certainly unreacted benzaldehyde .[6]

  • Causality: The proton attached to the carbonyl carbon of an aldehyde is highly deshielded and appears far downfield, typically between δ 9-10 ppm.[7] You can confirm its presence by looking for the characteristic aromatic signals of benzaldehyde between δ 7.5–8.0 ppm .[6]

Problem: My integration values don't match the expected proton count for 4-methoxychalcone.

If your integrations are off, it points to the presence of impurities or residual solvent.

  • Expert Insight: First, ensure one of your product's well-resolved signals is calibrated to its correct proton count (e.g., set the methoxy singlet at ~3.87 ppm to 3H). Then, compare the integrations of unexpected peaks. For example, if the singlet at ~2.55 ppm integrates to 0.3H, it means you have approximately 10% molar equivalent of 4-methoxyacetophenone impurity (since 0.3H / 3H = 0.1).

Problem: I have a broad peak in my spectrum, often around 1.5-4.5 ppm.

A broad peak in this region, which can vary in its exact chemical shift, is often due to the presence of water (H₂O) or ethanol.

  • Explanation: The chemical shift of exchangeable protons, like the hydroxyl (-OH) group in water or ethanol, is highly dependent on concentration, temperature, and solvent.[8] If you used ethanol for recrystallization, you might see a triplet around δ 1.25 ppm and a quartet around δ 3.7 ppm for the ethyl group, in addition to the broad -OH peak.

Data Interpretation & Visualization

For quick reference, the table below summarizes the expected chemical shifts for 4-methoxychalcone and its common impurities.

Table 1: ¹H NMR Chemical Shift Reference Data (CDCl₃)

Compound Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
4-Methoxychalcone -OCH₃ ~ 3.87 s 3H
Aromatic H (methoxy ring) ~ 6.98 d 2H
H-α (vinylic) ~ 7.52 d, J ≈ 15.6 Hz 1H
Aromatic H (unsubst. ring) ~ 7.34 - 7.47 m 3H
H-β (vinylic) ~ 7.79 d, J ≈ 15.6 Hz 1H
Aromatic H (unsubst. ring) ~ 7.63 m 2H
Aromatic H (methoxy ring) ~ 8.04 d 2H
4-Methoxyacetophenone -COCH₃ ~ 2.55 s 3H
-OCH₃ ~ 3.86 s 3H
Aromatic H ~ 6.93 d 2H
Aromatic H ~ 7.93 d 2H
Benzaldehyde Aromatic H ~ 7.5 - 8.0 m 5H
-CHO ~ 10.0 s 1H
Ethanol -CH₃ ~ 1.25 t 3H
-CH₂- ~ 3.7 q 2H

| | -OH | Variable (broad) | s | 1H |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from multiple sources.[3][4][5]

Logical Workflow for NMR Impurity Analysis

The following diagram illustrates a systematic approach to identifying unknown peaks in your ¹H NMR spectrum.

NMR_Troubleshooting cluster_impurities Impurity Identification start Analyze ¹H NMR Spectrum check_peaks Are all peaks assigned to 4-Methoxychalcone? start->check_peaks check_sm Check for Starting Materials (4-Methoxyacetophenone, Benzaldehyde) check_peaks->check_sm No end_pure Sample is Pure check_peaks->end_pure Yes check_solvent Check for Residual Solvents (Ethanol, Water, etc.) check_sm->check_solvent check_side_products Consider Side Products (e.g., cis-isomer) check_solvent->check_side_products confirm Confirm identity by matching all characteristic peaks and coupling constants. check_side_products->confirm end_impure Impurity Identified. Proceed to Purification. confirm->end_impure

Caption: Workflow for identifying impurities in a ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

  • Weigh Sample: Accurately weigh 5-10 mg of your dry 4-methoxychalcone sample.

  • Add Solvent: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolve: Cap the NMR tube and invert it several times to fully dissolve the sample. If necessary, use gentle vortexing.

  • Analyze: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: Purification by Recrystallization to Remove Common Impurities

This protocol is effective for removing less polar starting materials from the more crystalline chalcone product.[9][10]

  • Dissolution: Place the crude 4-methoxychalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid using an excessive amount of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the rate of evaporation and promote the formation of larger crystals.

  • Crystallization: As the solution cools, pure 4-methoxychalcone should crystallize out. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.[10]

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.[10]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent before re-analyzing by NMR.

References

  • Susanti V. H., E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 6, 2026, from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 6, 2026, from [Link]

  • Oregon State University Chemistry Department. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 6, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Methoxychalcone. Retrieved February 6, 2026, from [Link]

  • SpectraBase. (n.d.). 4'-Methoxychalcone. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved February 6, 2026, from [Link]

  • Chegg. (2020). This is the 1H NMR data for 4-chloro-4'-methoxychalcone. Assign the hydrogens to the chemical shifts. Retrieved February 6, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 6, 2026, from [Link]

  • Susanti V. H., E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress.
  • de la Torre, M. C., & Sierra, M. A. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7639.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Influence of Nitro Group on Synthesis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 6, 2026, from [Link]

  • Chegg. (2023). Solved The 'H NMR spectrum of p-methoxyacetophenone has. Retrieved February 6, 2026, from [Link]

  • Yale University Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved February 6, 2026, from [Link]

  • Transtutors. (2024). The 'H NMR spectrum of p-methoxyacetophenone has signals whose... Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 6, 2026, from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved February 6, 2026, from [Link]

  • Reddit. (2024). Chalcone Synthesis. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: 4-Methoxychalcone (4-MC) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 4MC-REP-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting reproducibility failures in 4-Methoxychalcone biological assays.

Executive Summary: Why Your Data Is Inconsistent

As a chalcone derivative (


-unsaturated ketone), 4-Methoxychalcone (4-MC) presents a "perfect storm" of physicochemical challenges. Poor reproducibility in this compound is rarely due to biological noise; it is almost always a downstream effect of solubility artifacts , photo-isomerization , or context-dependent signaling modulation .

This guide bypasses standard protocols to address the specific failure points of 4-MC.

Module 1: The Solubility Trap (Physicochemical Integrity)

User Complaint: "I see fine crystals in my cell culture media," or "My IC50 shifts by an order of magnitude between replicates."

The Science: 4-MC is highly lipophilic (LogP ~4.18). When you pipette a high-concentration DMSO stock directly into aqueous media, the local concentration at the pipette tip exceeds the solubility limit instantly. This causes "crash-out"—the formation of micro-precipitates that are invisible to the naked eye but biologically inert. This effectively lowers your actual treatment concentration, leading to false negatives.

The Solution: The "Intermediate Spike" Protocol Do not add 100% DMSO stock directly to cells. Use an intermediate dilution step to buffer the polarity shift.

Optimized Solubilization Workflow

SolubilizationWorkflow Stock 100mM Stock (100% DMSO) Inter Intermediate Dilution (10x Final Conc) (10% DMSO / 90% Media) Stock->Inter 1:10 Dilution (Vortex Immediately) Precip PRECIPITATION RISK (Micro-crystals) Stock->Precip Direct Addition (Avoid!) Final Final Assay Well (1x Final Conc) (1% DMSO) Inter->Final 1:10 Dilution (Gentle Mixing)

Figure 1: Stepwise dilution strategy to prevent hydrophobic crash-out. Direct addition of high-molarity stocks to aqueous media is the primary cause of dosing variability.

Solvent Compatibility Table
SolventMax Solubility (approx.)[1][2][3]Storage Stability (-20°C)Notes
DMSO ~94 mM (22.5 mg/mL)1 YearRecommended. Hygroscopic; keep desiccated.
Ethanol ~10-15 mM< 6 MonthsEvaporation risk alters concentration over time.
Water InsolubleN/ADo not use for stock preparation.
Culture Media < 50 µMHoursMust be prepared fresh immediately before use.
Module 2: The "Silent" Degradation (Photo-Isomerization)

User Complaint: "My compound isn't toxic, but it stopped working after two weeks."

The Science: Chalcones contain an olefinic double bond susceptible to UV-induced photo-isomerization.

  • Active Form: Trans (

    
    )-isomer (thermodynamically stable).
    
  • Inactive Form: Cis (

    
    )-isomer.
    Exposure to ambient laboratory light (fluorescent tubes emit low levels of UV) can convert the active E-isomer to the Z-isomer. The Z-isomer often has a different binding affinity for targets like Keap1 or NF-
    
    
    
    B, leading to "potency drift."

The Solution: Light Hygiene Protocol

  • Amber Glass Only: Store all solid and solubilized 4-MC in amber glass vials.

  • Dark Handling: Perform weighing and dilution in reduced light or under yellow light if possible.

  • QC Check: If a stock is >1 month old, run a quick HPLC or UV-Vis scan. A shift in the

    
     (absorption peak) or the appearance of a secondary shoulder peak indicates isomerization.
    
Module 3: The Biological Paradox (Mechanism of Action)

User Complaint: "Literature says 4-MC activates Nrf2, but my data shows inhibition. Who is wrong?"

The Science: Neither is wrong. 4-MC is a context-dependent modulator . Its activity depends on the basal oxidative state of the cell line and the specific protein targets available.

  • Mechanism A (Activation): As a Michael Acceptor, 4-MC alkylates cysteine residues on Keap1 , preventing Nrf2 ubiquitination. This activates antioxidant response (typical in HEK293 cells).

  • Mechanism B (Inhibition): In cells with constitutively high Nrf2 (like A549 lung cancer cells), 4-MC can inhibit the PI3K/Akt pathway, which is required for Nrf2 maintenance. This suppresses Nrf2.[4][5]

Crucial Insight: If you change cell lines, you may reverse the effect of the drug.

Divergent Signaling Pathway

Nrf2Pathways cluster_HEK Context A: Normal/Low Basal Nrf2 (e.g., HEK293) cluster_A549 Context B: High Constitutive Nrf2 (e.g., A549) Drug 4-Methoxychalcone (4-MC) Keap1 Keap1 (Cysteine Sensor) Drug->Keap1 Alkylation (Michael Addition) PI3K PI3K/Akt Pathway Drug->PI3K Inhibits Nrf2_Free Nrf2 Accumulation (Nucleus) Keap1->Nrf2_Free Releases Nrf2 PI3K->Nrf2_Free Required for Stability Nrf2_Deg Nrf2 Degradation (Proteasome) PI3K->Nrf2_Deg Loss of Akt leads to degradation

Figure 2: Context-dependent signaling. 4-MC can act as an Nrf2 activator or inhibitor depending on whether the dominant mechanism is Keap1 alkylation or PI3K/Akt inhibition.

FAQ: Rapid Fire Troubleshooting

Q: Can I use plastic reservoirs for 4-MC? A: Avoid if possible. Chalcones are lipophilic and can bind non-specifically to polystyrene (PS) and polypropylene (PP). Use glass-coated plates or low-binding plastics for IC50 curves to prevent loss of compound concentration.

Q: My Western Blot for Nrf2 is blank. A: Check your time points. Nrf2 translocation is rapid (1–4 hours). If you harvest at 24 hours, the feedback loops (like Keap1 upregulation) may have already returned Nrf2 to baseline.

Q: Is the "yellowing" of my stock solution normal? A: Slight yellowing is normal for chalcones in solution at high concentrations. However, a change in the shade of yellow over time indicates degradation or isomerization. Discard if the color shifts significantly.

References
  • Lim, J. H., et al. (2013). "4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells."[6] Biochemical and Biophysical Research Communications.

  • Kumar, V., et al. (2011). "Chalcone derivatives as Nrf2 activators: Structure-activity relationship and mechanism of action." Bioorganic & Medicinal Chemistry.

  • TargetMol. (2024). "4-Methoxychalcone Chemical Properties and Solubility Guide." TargetMol Technical Data.

  • Rucker, H., et al. (2015). "The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones." Molecules.

Sources

Effect of different catalysts on 4-Methoxychalcone synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxychalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the Claisen-Schmidt condensation for synthesizing 4-Methoxychalcone.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 4-Methoxychalcone?

A1: The synthesis of 4-Methoxychalcone is primarily achieved through the Claisen-Schmidt condensation. This is a type of crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens (p-anisaldehyde) and a ketone that possesses α-hydrogens (acetophenone). The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, which is 4-Methoxychalcone.[1][2][3]

Q2: Which catalysts are most effective for 4-Methoxychalcone synthesis, and what are the expected yields?

A2: Base catalysts are generally preferred over acid catalysts for Claisen-Schmidt condensations as they tend to provide significantly higher yields.[2][4][5]

  • Base Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common and effective, often resulting in yields between 88% and 98%.[4][5] Barium hydroxide (Ba(OH)2) has also been reported to produce high yields in the range of 88-98%.[4][5]

  • Acid Catalysts: Acid catalysts such as hydrochloric acid (HCl), boron trifluoride (BF3), and boric oxide (B2O3) can be used, but they typically lead to lower yields, generally in the range of 10-40%.[2][4][5]

Q3: Are there any "green" or environmentally friendly methods for synthesizing 4-Methoxychalcone?

A3: Yes, a solvent-free approach using a grinding technique is a recognized green chemistry method for this synthesis.[2] This involves grinding the solid reactants (p-anisaldehyde, acetophenone, and a solid base like NaOH) together in a mortar and pestle.[4][5] This method is advantageous as it reduces solvent waste, can shorten reaction times, and often produces high yields.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[2][6] By periodically taking small aliquots from the reaction mixture and running them on a TLC plate alongside the starting materials, you can visually track the consumption of the reactants and the formation of the 4-Methoxychalcone product.[6][7]

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective Catalyst: The base (e.g., NaOH, KOH) may be old, hydrated, or contaminated.Use a freshly prepared solution of the base. Ensure the solid base is of high purity and has been stored properly.[6]
Suboptimal Reaction Temperature: The reaction may be temperature-sensitive.For many base-catalyzed Claisen-Schmidt reactions, room temperature is sufficient.[8] In some cases, gentle heating might be necessary, but excessive heat can promote side reactions. Conversely, cooling the reaction in an ice bath may be required to control the reaction rate.[7] Optimization of the temperature for your specific conditions is recommended. One study found that for a similar reaction, room temperature gave a better yield (42.1%) than 45°C (11.4%).[8][9]
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.A 1:1 molar ratio of the aldehyde and ketone is a common starting point.[8] However, optimizing this ratio may be necessary.
Impure Product (Multiple Spots on TLC) Side Reactions: Several side reactions can occur.Cannizzaro Reaction: This disproportionation of the aldehyde can occur in the presence of a strong base.[6] Use the minimum effective concentration of the base.
Michael Addition: The enolate of acetophenone can add to the newly formed chalcone.[6] This can sometimes be minimized by controlling the reaction time and temperature.
Self-Condensation of Acetophenone: Acetophenone can react with itself, especially if the aldehyde is consumed early in the reaction.[6] Ensure efficient mixing and consider adding the base slowly to the mixture of reactants.
Product "Oiling Out" During Recrystallization Inappropriate Recrystallization Solvent: The boiling point of the solvent may be higher than the melting point of the product, or the product may have low solubility.A common and effective solvent for recrystallizing chalcones is ethanol.[4][5] If oiling out occurs, try using a solvent pair (e.g., ethanol/water) or a different solvent with a lower boiling point.[10]

III. Experimental Protocols

This protocol describes a standard method for the synthesis of 4-Methoxychalcone using sodium hydroxide as a catalyst in an ethanol solvent.

Materials:

  • p-Anisaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% (v/v) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol.

  • Prepare a solution of NaOH in water and add it dropwise to the stirred solution of the reactants.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of cold water.

  • Neutralize the mixture with a cold 10% HCl solution. The 4-Methoxychalcone product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified crystals and determine the yield and melting point.

This solvent-free method is an environmentally conscious alternative to the conventional protocol.

Materials:

  • p-Anisaldehyde

  • Acetophenone

  • Solid Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% (v/v) solution

Procedure:

  • In a mortar, combine p-anisaldehyde (1 equivalent), acetophenone (1 equivalent), and solid NaOH (1 equivalent).

  • Grind the mixture vigorously with a pestle at room temperature for 10-30 minutes. The reaction is driven by the frictional energy generated during grinding.[4]

  • Monitor the completion of the reaction using TLC.[4][5]

  • Once the reaction is complete, add cold water to the mortar to dilute the mixture.

  • Neutralize the mixture with a cold 10% HCl solution to precipitate the product.[5]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-Methoxychalcone.[4]

  • Dry the purified product and calculate the yield.

IV. Data Summary and Catalyst Comparison

CatalystSynthesis MethodTypical Yield (%)Reference(s)
NaOH Conventional (Solvent)90 - 98[4][5]
KOH Conventional (Solvent)88 - 94[4][5]
Ba(OH)₂ Conventional (Solvent)88 - 98[4][5]
Acid Catalysts (e.g., HCl, BF₃) Conventional (Solvent)10 - 40[2][4][5]
NaOH Green (Grinding)High (Specific % varies)[2][4]

Note: Yields can vary depending on specific reaction conditions such as temperature, reaction time, and purity of reagents.

V. Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate Deprotonation Base Base (OH⁻) Water H₂O Enolate2 Enolate Ion p_Anisaldehyde p-Anisaldehyde Aldol_Adduct_Intermediate Aldol Adduct Intermediate p_Anisaldehyde->Aldol_Adduct_Intermediate Aldol_Adduct_Intermediate2 Aldol Adduct Intermediate Enolate2->p_Anisaldehyde Nucleophilic Attack Chalcone 4-Methoxychalcone Aldol_Adduct_Intermediate2->Chalcone Dehydration Water2 H₂O

Caption: Mechanism of the Claisen-Schmidt condensation for 4-Methoxychalcone synthesis.

Experimental_Workflow Start Start: Synthesize 4-Methoxychalcone Catalyst_Choice Choose Catalyst Type Start->Catalyst_Choice Base_Catalysis Base Catalysis (High Yield) Catalyst_Choice->Base_Catalysis Preferred Acid_Catalysis Acid Catalysis (Low Yield) Catalyst_Choice->Acid_Catalysis Alternative Method_Choice Choose Synthesis Method Base_Catalysis->Method_Choice Conventional Conventional (Solvent) Acid_Catalysis->Conventional Method_Choice->Conventional Green Green (Grinding) Method_Choice->Green Reaction Perform Claisen-Schmidt Condensation Conventional->Reaction Green->Reaction Workup Reaction Workup (Neutralization & Precipitation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Analysis (TLC, Yield, MP) Purification->Analysis End End: Pure 4-Methoxychalcone Analysis->End

Caption: Decision workflow for catalyst and method selection in 4-Methoxychalcone synthesis.

VI. References

  • Chegg. (2021, April 20). Solved Synthesis of 4-Methoxychalcone: A Crossed-Aldol. Retrieved from [Link]

  • Komala, I., Setiawan, M. B., & Yardi, Y. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Journal UIN Jakarta. Retrieved from [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from [Link]

  • Fauziah, P. (n.d.). The Influence of Methoxy Group on Synthesis Chalcone and Its Derivate Using Microwave. Repository - UNAIR. Retrieved from [Link]

  • Komala, I., Setiawan, M. B., & Yardi, Y. (2023). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. Retrieved from [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459–2465. Retrieved from [Link]

  • Burger, B. (n.d.). Synthesis of 4-Methoxychalcone. Scribd. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Profile of 4-Methoxychalcone vs. Canonical Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxy Advantage

In the landscape of flavonoid precursors, 4-Methoxychalcone (4-MC) occupies a distinct pharmacological niche. Unlike its hydroxylated counterparts (e.g., 4-Hydroxychalcone or Butein), which often act as broad-spectrum antioxidants, 4-MC exhibits targeted modulation of survival signaling pathways.

This guide analyzes the biological activity of 4-MC, specifically contrasting its performance with unsubstituted chalcone and hydroxylated analogs. The core finding is that the 4-methoxy substitution shifts the molecule's profile from a direct radical scavenger to a signaling modulator , particularly effective in sensitizing drug-resistant cancer cells via Nrf2 suppression and inhibiting NF-κB-driven inflammation.

Structure-Activity Relationship (SAR) Analysis

The biological divergence of 4-MC stems from the replacement of the para-hydroxyl group (found in 4-Hydroxychalcone) with a methoxy group. This modification alters three critical parameters:

  • Metabolic Stability: The methoxy group blocks rapid glucuronidation at the 4-position, extending plasma half-life.

  • Lipophilicity: Increased logP facilitates passive membrane transport, enhancing intracellular concentration.

  • Redox Cycling: Unlike the phenolic hydroxyl, the methoxy group cannot donate a proton to neutralize radicals directly, reducing "off-target" antioxidant noise and increasing specificity for protein kinases.

Visualization: SAR Logic Flow

The following diagram illustrates how the 4-position substitution dictates the pharmacological fate of the chalcone scaffold.

SAR_Analysis Scaffold Chalcone Scaffold (1,3-diphenyl-2-propen-1-one) Sub_OH 4-Hydroxy Substitution (4-HC) Scaffold->Sub_OH + OH Sub_OMe 4-Methoxy Substitution (4-MC) Scaffold->Sub_OMe + OMe Effect_OH High H-Bond Donor Direct Radical Scavenging Rapid Glucuronidation Sub_OH->Effect_OH Effect_OMe High Lipophilicity Signaling Modulation (Nrf2/NF-κB) Metabolic Resistance Sub_OMe->Effect_OMe Outcome_OH Broad Antioxidant Effect_OH->Outcome_OH Outcome_OMe Chemosensitizer & Anti-inflammatory Effect_OMe->Outcome_OMe

Figure 1: Structural divergence pathways. The 4-methoxy group shifts activity from general antioxidant effects to specific intracellular signaling modulation.

Therapeutic Performance Comparison

Anticancer Activity: The Nrf2 Suppression Paradox

While many chalcones (e.g., Licochalcone A) are Nrf2 activators (promoting cytoprotection), 4-MC acts as an Nrf2 suppressor in specific contexts, such as A549 lung cancer cells. This is critical for drug development: constitutive Nrf2 overexpression confers resistance to chemotherapy (e.g., Cisplatin). By inhibiting Nrf2, 4-MC restores chemosensitivity.

Comparative Efficacy Table:

CompoundTarget MechanismKey Activity (IC50 / Effect)Cell Line / ContextRef
4-Methoxychalcone Nrf2 Suppression Sensitizes cells to Cisplatin (Reduces Nrf2 nuclear translocation)A549 (Lung Cancer) [1]
4-HydroxychalconeNF-κB InhibitionInhibits TNFα-induced activationK562 (Leukemia)[2]
Chalcone (Unsubstituted)General CytotoxicityIC50 > 50 µM (Low potency)MCF-7 (Breast)[3]
2',4'-DihydroxychalconeDirect ApoptosisIC50 ~ 15 µMHCT116 (Colon)[4]
4-Methoxycinnamyl p-coumarateAnti-inflammatoryInhibits iNOS/COX-2 expressionBV2 Microglia[5]
Anti-Inflammatory Profile

4-MC demonstrates potent inhibition of the NF-κB pathway.[1] Unlike corticosteroids which have broad systemic effects, 4-MC appears to target the translocation step of the p65 subunit.

  • 4-MC: Blocks p65 nuclear translocation; inhibits NO production in LPS-stimulated RAW 264.7 cells.

  • 4-Hydroxychalcone: Primarily inhibits proteasome activity to prevent IκBα degradation.[2]

  • Comparison: 4-MC is generally more lipophilic, allowing for better penetration of the blood-brain barrier, making it a superior candidate for neuroinflammation models (e.g., microglial inhibition) [5].

Mechanistic Visualization: The Dual-Pathway Blockade

The following diagram details the specific intervention points of 4-MC within the cancer cell survival circuitry. Note the unique blockade of Nrf2, which distinguishes it from many other phytochemicals.

Mechanism_Action cluster_Nucleus Nucleus Stimulus Chemotherapy / Oxidative Stress Nrf2_Cyto Nrf2 (Cytosolic) Stimulus->Nrf2_Cyto IKK IKK Complex Stimulus->IKK Keap1 Keap1 Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation IkB IκBα IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Drug_4MC 4-Methoxychalcone (4-MC) Drug_4MC->Nrf2_Nuc BLOCKS Translocation (Sensitizes Cell) Drug_4MC->NFkB_Nuc BLOCKS Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE DNA_Survival Transcription: Drug Resistance Genes (HO-1, NQO1, Bcl-2) ARE->DNA_Survival NFkB_Nuc->DNA_Survival

Figure 2: 4-MC dual-inhibition mechanism. By blocking the nuclear translocation of both Nrf2 and NF-κB, 4-MC prevents the upregulation of drug-resistance and survival genes.

Experimental Protocol: Self-Validating Evaluation System

To objectively assess the chemosensitizing potential of 4-MC, a standard cytotoxicity assay is insufficient. You must use a Differential Sensitivity Assay combining 4-MC with a standard chemotherapeutic (e.g., Cisplatin).

Protocol: Evaluation of Nrf2-Mediated Chemosensitization

Objective: Determine if 4-MC reverses Cisplatin resistance in A549 cells via Nrf2 suppression.

Reagents & Setup
  • Cell Line: A549 (High constitutive Nrf2).[3]

  • Control Cell Line: HEK293 (Low constitutive Nrf2) - Critical for validation.

  • Compound: 4-Methoxychalcone (dissolved in DMSO, stock 100 mM).

  • Stressor: Cisplatin (CDDP).

Step-by-Step Methodology
  • Seeding:

    • Seed A549 and HEK293 cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h to allow attachment.

  • Pre-treatment (The Sensitization Phase):

    • Treat cells with 4-MC at sub-lethal concentrations (determined by prior MTT, typically 5-10 µM) for 4 hours .

    • Validation Check: Include a DMSO vehicle control.

  • Co-treatment (The Challenge Phase):

    • Without removing the 4-MC medium, add Cisplatin in a serial dilution gradient (0.1 µM to 100 µM).

    • Incubate for 48 hours.

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis (The "Shift" Calculation):

    • Calculate the IC50 of Cisplatin alone (

      
      ).
      
    • Calculate the IC50 of Cisplatin + 4-MC (

      
      ).
      
    • Sensitization Factor (SF) =

      
      .
      

Interpretation:

  • SF > 1.5: Indicates significant sensitization (synergy).

  • Validation: If SF is high in A549 but ~1.0 in HEK293, the mechanism is confirmed as Nrf2-dependent (specific to high-Nrf2 contexts).

References

  • Kim, E. et al. (2011). "4-Methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells." Biochemical and Biophysical Research Communications.

  • Kwon, G. et al. (2011). "The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition."[2] Biochemical Pharmacology.

  • BenchChem. (2025).[1][4] "A Comparative Analysis of 4-Methoxychalcone and its Hydroxylated Analogs in Drug Discovery."

  • Orlikova, B. et al. (2011).[5] "Dietary chalcones with chemopreventive and chemotherapeutic potential."[2] Genes & Nutrition.

  • Chantree, P. et al. (2023). "4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways." Biomedicine & Pharmacotherapy.[6]

Sources

A Senior Application Scientist's Guide to the Quantitation of 4-Methoxychalcone: A Comparative Analysis of Validated HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and natural product analysis, the accurate quantification of bioactive compounds is paramount. 4-Methoxychalcone, a chalcone derivative with significant therapeutic potential, demands a robust and reliable analytical methodology for its determination in various matrices. This guide, moving beyond a rigid template, provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 4-methoxychalcone quantitation against viable alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

The Central Role of 4-Methoxychalcone and the Imperative for Accurate Quantitation

4-Methoxychalcone belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure. These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants and have garnered significant interest due to their diverse pharmacological activities. The methoxy group on the chalcone scaffold can significantly influence its biological properties, making accurate quantification crucial for pharmacokinetic studies, formulation development, and quality control of both synthetic derivatives and natural extracts.

The Workhorse of Chalcone Analysis: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the cornerstone of quality control in the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness. The principle of Reversed-Phase HPLC (RP-HPLC), the most common mode for analyzing moderately polar compounds like 4-methoxychalcone, relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The stronger the hydrophobic interaction between the analyte and the stationary phase, the longer it is retained on the column.

Justification of Method Adaptation
Proposed HPLC-UV Method Parameters

Based on the validated method for 4'-hydroxy-4-methoxychalcone, the following parameters are proposed for the quantitation of 4-methoxychalcone:

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Pump HPLC with UV/Vis DetectorStandard equipment for this type of analysis.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides excellent retention for chalcones.
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 80:20, v/v)Methanol is a common, effective organic modifier for chalcone separation. The ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 20 µLA typical injection volume for achieving good sensitivity without overloading the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Approximately 310 - 370 nmChalcones exhibit strong UV absorbance in this range. The optimal wavelength should be determined by analyzing a standard solution of 4-methoxychalcone.
Experimental Workflow: From Sample to Result

The journey from a sample containing 4-methoxychalcone to a quantifiable result involves a series of critical steps, each with its own set of considerations to ensure data integrity.

Caption: A streamlined workflow for the HPLC-UV quantification of 4-methoxychalcone.

Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) guidelines, the proposed HPLC-UV method must be rigorously validated to ensure it is fit for its intended purpose.

method_validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method according to ICH guidelines.

Table 1: Expected Validation Parameters for the HPLC-UV Method

Validation ParameterAcceptance CriteriaExpected Performance for 4-Methoxychalcone
Specificity No interference at the retention time of the analyteHigh, due to the chromophore of the chalcone structure.
Linearity (r²) ≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%Within acceptable limits.
Precision (%RSD) ≤ 2%≤ 2% for intra- and inter-day precision.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Expected in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1Expected in the mid to high ng/mL range.
Robustness No significant change in results with small variations in method parametersHigh, as is typical for well-developed RP-HPLC methods.

A Comparative Look: Alternative Quantitation Techniques

While HPLC-UV is a powerful and widely accessible technique, other methods offer distinct advantages and may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. A headspace GC-MS method has been successfully developed for the quantification of 4-methoxychalcone[2].

Advantages of GC-MS:

  • High Specificity: Mass spectrometry provides structural information, leading to highly confident peak identification.

  • Excellent Sensitivity: Often provides lower limits of detection compared to HPLC-UV.

Disadvantages of GC-MS:

  • Thermal Stability Requirement: Not suitable for thermally labile compounds.

  • Derivatization: May be required for non-volatile or polar compounds to increase their volatility, adding a step to sample preparation.

  • Instrumentation Cost: Higher initial investment and maintenance costs compared to HPLC-UV.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent volumes.

Advantages of CE:

  • High Separation Efficiency: Can resolve complex mixtures with high resolution.

  • Low Sample and Reagent Consumption: A "green" analytical technique.

  • Fast Analysis Times: Separations are often completed in minutes.

Disadvantages of CE:

  • Lower Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Reproducibility: Can be more challenging to achieve high reproducibility compared to HPLC.

  • Matrix Effects: Susceptible to interference from complex sample matrices.

Performance Comparison at a Glance

Table 2: Objective Comparison of Analytical Methods for 4-Methoxychalcone Quantitation

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Partition chromatographyGas-phase separation and mass analysisElectrophoretic mobility
Specificity Moderate to HighVery HighHigh
Sensitivity (LOD) ng/mL rangepg to low ng/mL rangeHigh ng/mL to µg/mL range
Precision (%RSD) Excellent (<2%)Excellent (<5%)Good (can be <5% with optimization)
Analysis Time 10-20 min15-30 min5-15 min
Sample Throughput HighModerateHigh
Cost (Instrument) ModerateHighModerate
Cost (Operational) Low to ModerateModerateLow
Key Advantage Robust, versatile, and widely available.Unparalleled specificity and sensitivity.Fast analysis and low consumption of resources.
Key Limitation Potential for co-eluting interferences.Requires analyte volatility and thermal stability.Lower sensitivity with UV detection and potential for reproducibility challenges.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the quantitation of 4-methoxychalcone is contingent upon the specific requirements of the analysis.

  • For routine quality control and formulation analysis , the proposed HPLC-UV method stands out as the most practical choice, offering a balance of performance, cost-effectiveness, and reliability. Its validation, based on the well-established protocol for a closely related analogue, provides a high degree of confidence in its accuracy and precision.

  • When unambiguous identification and the highest sensitivity are paramount , such as in metabolic studies or trace analysis, GC-MS is the superior technique. The existing validated method for 4-methoxychalcone makes it a readily applicable option[2].

  • Capillary Electrophoresis presents a compelling alternative for high-throughput screening or when sample volume is limited . Its speed and low operational cost are significant advantages, although careful optimization is required to achieve the desired sensitivity and reproducibility.

By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their pursuit of scientific advancement.

References

  • HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. (2022). Available at: [Link]

  • Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. (2024). MDPI. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Validation and Application of Capillary Electrophoresis for the Analysis of Lidocaine in a Skin Tape Stripping Study. (n.d.). PubMed. Available at: [Link]

  • Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). (2022). MDPI. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Sources

Antioxidant activity of 4-Methoxychalcone compared to standard antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of 4-Methoxychalcone (4-MC) against standard antioxidant benchmarks (Ascorbic Acid, Trolox, BHT).

Executive Summary

4-Methoxychalcone is not a classical antioxidant. Unlike Ascorbic Acid or Trolox, which act as direct "sponges" for free radicals, 4-Methoxychalcone functions primarily as an indirect antioxidant and cellular signaling modulator.

While it performs poorly in standard chemical assays (DPPH/ABTS) due to the lack of phenolic hydroxyl groups, it exhibits potent biological activity by activating the Nrf2/HO-1 pathway . This mechanism triggers the cell's own antioxidant defense system, making it a valuable candidate for therapeutic applications where sustained cellular protection is required rather than immediate radical neutralization.

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

The antioxidant potential of chalcones is strictly dictated by their substitution pattern.

  • Core Structure: 1,3-diphenyl-2-propene-1-one (α,β-unsaturated ketone).

  • 4-Methoxychalcone: Features a methoxy (-OCH₃) group at the 4-position of the B-ring.

  • The Critical Limitation: Direct radical scavenging requires a hydrogen atom donor (usually an -OH group). The methoxy group blocks this capability, rendering 4-MC chemically inert against stable radicals like DPPH.

  • The Biological Advantage: The α,β-unsaturated ketone moiety acts as a Michael acceptor . It reacts with cysteine residues on the protein Keap1 , preventing the degradation of Nrf2 , a master regulator of antioxidant genes.

Diagram 1: Structural Mechanism of Action

This diagram illustrates why 4-MC fails as a direct scavenger but succeeds as a signaler.

SAR_Mechanism cluster_0 Direct Scavenging (Classical) cluster_1 Indirect Signaling (4-Methoxychalcone) VitC Ascorbic Acid (Standard) Reaction1 H-Atom Transfer (Neutralization) VitC->Reaction1 Donates H+ Radical Free Radical (DPPH•) Radical->Reaction1 MC4 4-Methoxychalcone Keap1 Keap1 Protein (Cysteine Sensor) MC4->Keap1 Electrophilic Attack (Michael Addition) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases Genes Antioxidant Genes (HO-1, NQO1, SOD) Nrf2->Genes Translocates to Nucleus & Activates

Caption: Comparison of direct radical neutralization (Vitamin C) vs. indirect Nrf2 pathway activation (4-Methoxychalcone).

Part 2: Comparative Performance Analysis

Direct Radical Scavenging (DPPH Assay)

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable radical DPPH•.

Comparative Data (IC₅₀ Values): Lower IC₅₀ = Higher Potency[1]

CompoundIC₅₀ (µg/mL)ClassificationMechanism
Ascorbic Acid (Vit C) 4.0 – 15.0 Very StrongDirect H-Atom Transfer
Trolox 3.7 – 7.0 StrongDirect H-Atom Transfer
4-Hydroxychalcone ~63.0 ModerateWeak H-Atom Transfer
4-Methoxychalcone >1000 (Inactive) Inactive No H-Donor Site
2,4,4'-Trihydroxychalcone ~12.0 StrongMultiple H-Donor Sites

Analysis: 4-Methoxychalcone is effectively inactive in the DPPH assay. Experimental data confirms that without the phenolic hydroxyl group, the molecule cannot quench the DPPH radical. Researchers looking for a shelf-stable preservative should not use 4-MC; however, this lack of reactivity makes it stable in formulation until it enters a biological system.

Cellular Antioxidant Activity (Nrf2/HO-1 Activation)

This is the primary utility of 4-Methoxychalcone. In cellular models (e.g., RAW264.7 macrophages, SH-SY5Y neuronal cells), 4-MC derivatives demonstrate significant cytoprotection.

Performance Metrics:

  • Target: Keap1-Nrf2 Complex.

  • Outcome: Upregulation of Heme Oxygenase-1 (HO-1).[2]

  • Potency: 4-MC and its halogenated derivatives (e.g., 2-iodo-4'-methoxychalcone) significantly increase cell viability against oxidative stressors (like Methylglyoxal) where direct antioxidants like Vitamin C might be consumed too quickly.

Part 3: Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (Validation of Inactivity)

Use this protocol to confirm the lack of direct scavenging activity in 4-MC compared to standards.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in methanol.

  • Positive Control: Ascorbic Acid (10–100 µg/mL).

  • Test Sample: 4-Methoxychalcone (10–1000 µg/mL).

Workflow:

  • Preparation: Dissolve 4-MC in methanol. Prepare serial dilutions (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Expect <5% inhibition for 4-MC even at high concentrations.
    
Protocol B: Nrf2/HO-1 Activation (Western Blot)

Use this protocol to demonstrate the actual antioxidant mechanism of 4-MC.

Workflow Diagram:

WesternBlot_Workflow Step1 Cell Culture (RAW264.7 or A549) Step2 Treatment Add 4-MC (5-20 µM) Incubate 6-12 Hours Step1->Step2 Step3 Lysis RIPA Buffer + Protease Inhibitors Step2->Step3 Step4 SDS-PAGE Separate Proteins Step3->Step4 Step5 Antibody Probing Primary: Anti-HO-1 / Anti-Nrf2 Secondary: HRP-Conjugated Step4->Step5 Step6 Detection Chemiluminescence Step5->Step6

Caption: Workflow for validating indirect antioxidant activity via protein expression analysis.

Key Steps:

  • Cell Seeding: Seed cells (e.g., RAW264.7) at

    
     cells/well.
    
  • Treatment: Treat with 4-MC (5, 10, 20 µM) for 6–12 hours. Include a vehicle control (DMSO).

  • Lysis & Blotting: Lyse cells, separate proteins via SDS-PAGE, and transfer to PVDF membrane.

  • Detection: Probe for HO-1 (approx. 32 kDa) and Nrf2 (approx. 100 kDa).

  • Result: Expect dose-dependent increase in HO-1 bands for 4-MC treated cells, confirming antioxidant gene induction.

References

  • Antioxidant and Antibacterial Activities of Bioactive Subfractions. Semantic Scholar. (2018). Comparison of DPPH IC50 values for standard antioxidants.

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie. (2016). Demonstrates the necessity of hydroxyl groups for direct DPPH scavenging.

  • 2-Iodo-4'-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway. Molecules. (2019).[3] Establishes the indirect antioxidant mechanism via Nrf2/HO-1.

  • 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. Free Radical Biology and Medicine. (2013). Highlights the context-dependent regulation of Nrf2 by 4-MC.

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid. MDPI. (2020). Provides comparative IC50 data for methoxy-substituted phenols vs Trolox.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Methoxychalcone, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the products we supply.

Understanding the Risks: A Proactive Stance on Safety

4-Methoxychalcone, while a valuable compound in various research applications, presents specific health hazards that necessitate robust safety protocols. According to its Safety Data Sheets (SDS), the primary risks associated with 4-Methoxychalcone are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can lead to significant and potentially damaging irritation.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

A thorough understanding of these hazards is the cornerstone of a self-validating safety system, where every procedural step is a direct response to a known risk.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against accidental exposure to 4-Methoxychalcone. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesNitrile offers excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex. It provides a durable barrier against skin contact with 4-Methoxychalcone powder.
Eye Protection Chemical safety goggles or a full-face shieldSafety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, chemical safety goggles that form a seal around the eyes are highly recommended. A full-face shield should be used in situations with a higher risk of splashes or aerosol generation.
Body Protection Laboratory coatA standard lab coat is essential to protect the skin and personal clothing from contamination with 4-Methoxychalcone powder.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when working with 4-Methoxychalcone in a way that may generate dust, especially outside of a certified chemical fume hood. The type of respirator should be selected based on a risk assessment of the specific procedure.
The Causality Behind PPE Choices
  • Nitrile Gloves: The selection of nitrile gloves is a deliberate choice based on their superior chemical resistance compared to latex, and their durability which minimizes the risk of punctures and tears during handling.[1][2][3]

  • Chemical Safety Goggles: Standard safety glasses may leave gaps where dust or splashes can enter. Chemical safety goggles provide a complete seal, which is crucial given that 4-Methoxychalcone can cause serious eye irritation.[4]

  • Laboratory Coat: A lab coat serves as a removable barrier, preventing the transfer of chemical contaminants outside of the laboratory and protecting personal clothing.[5]

  • Respiratory Protection: Since 4-Methoxychalcone is a powder, there is a significant risk of inhaling airborne particles, which can lead to respiratory irritation. A NIOSH-approved respirator ensures that inhaled air is filtered, protecting the user's respiratory system.[6][7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is paramount for ensuring a safe laboratory environment.

Experimental Workflow for Handling 4-Methoxychalcone

The following diagram outlines the logical workflow for safely handling 4-Methoxychalcone, from preparation to disposal.

Workflow for Safe Handling of 4-Methoxychalcone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Assess Hazards handling_weigh Weigh in Fume Hood prep_ppe->handling_weigh Enter Work Area handling_exp Conduct Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Caption: A flowchart illustrating the key steps for the safe handling of 4-Methoxychalcone.

Detailed Experimental Protocols

1. Preparation:

  • Step 1: Review the Safety Data Sheet (SDS). Before any work begins, thoroughly read and understand the SDS for 4-Methoxychalcone.[6]

  • Step 2: Assemble and Inspect PPE. Gather all necessary PPE as outlined in the table above. Inspect each item for any signs of damage, such as cracks in goggles or tears in gloves.[5]

  • Step 3: Don PPE. Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fitted.

2. Handling 4-Methoxychalcone:

  • Step 1: Designate a Work Area. All work with 4-Methoxychalcone powder should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Step 2: Weighing the Compound. When weighing 4-Methoxychalcone, do so within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.[9]

  • Step 3: Performing the Experiment. Handle the compound with care to avoid creating dust. Keep containers of 4-Methoxychalcone closed when not in use.[9]

3. Spill Management:

  • In case of a small spill:

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • In case of a large spill:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

4. Disposal Plan:

  • Chemical Waste: All solid 4-Methoxychalcone waste and any solutions containing it must be disposed of as hazardous chemical waste.[10] Place these materials in a clearly labeled, sealed, and chemically resistant container.[11][12]

  • Contaminated Materials: Any items that have come into direct contact with 4-Methoxychalcone, such as weigh boats, contaminated paper towels, and gloves, must also be disposed of as hazardous waste. Place these in a designated solid waste container.[13]

  • Empty Containers: An empty container that held 4-Methoxychalcone must be triple-rinsed with a suitable solvent.[14][15] The rinsate must be collected and disposed of as hazardous chemical waste.[14][15] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[15]

5. Post-Handling Procedures:

  • Step 1: Decontaminate the Work Area. Once the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with 4-Methoxychalcone.

  • Step 2: Doffing PPE. Remove your PPE in the reverse order that you put it on: gloves first, then your lab coat, and finally your safety goggles. Be careful not to touch the outside of the contaminated gloves with your bare hands.

  • Step 3: Hand Washing. Immediately after removing all PPE, wash your hands thoroughly with soap and water.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling 4-Methoxychalcone, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Austin. Available at: [Link]

  • How to Select Nitrile Chemical Resistant Gloves for Industry?. (2025, October 30). LinkedIn. Available at: [Link]

  • Chemical Resistance Explained: Choosing the Right Gloves for the Food Industry. (2024, November 20). Eagle Protect. Available at: [Link]

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). (1990). NIOSH. Available at: [Link]

  • A Guide to Selecting Chemical Protective Clothing. (2024, August 6). Safeopedia. Available at: [Link]

  • Glove Selection Guide. Office of Environment, Health & Safety, University of California, Berkeley. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. Available at: [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114). (1984). NIOSH. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington. Available at: [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs, Biomedical Engineering, University of Wisconsin–Madison. Available at: [Link]

  • Recommendations for Chemical Protective Clothing. (Archived). NIOSH, Centers for Disease Control and Prevention. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press. Available at: [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Protective Clothing and Ensembles. (Archived). NIOSH, Centers for Disease Control and Prevention. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.